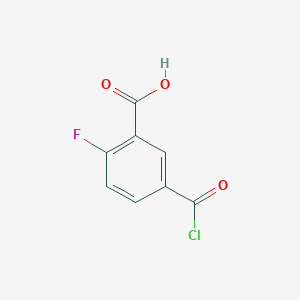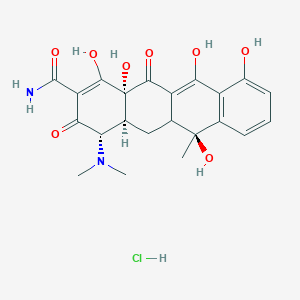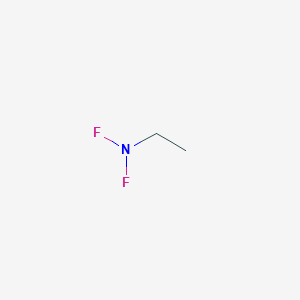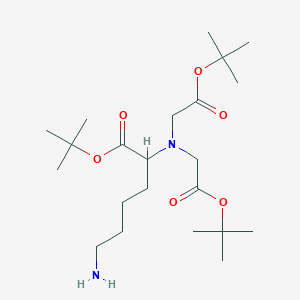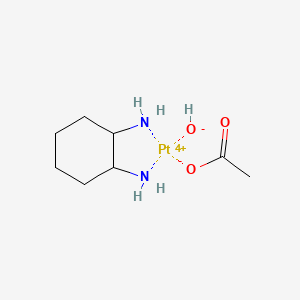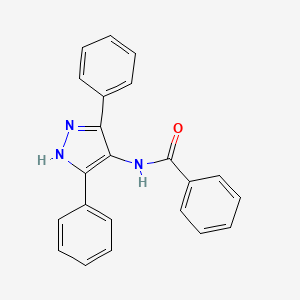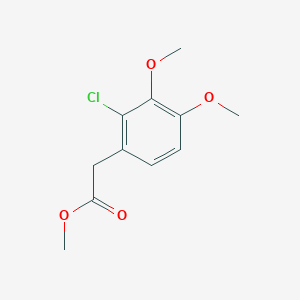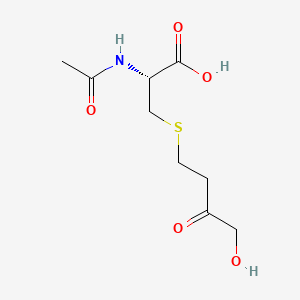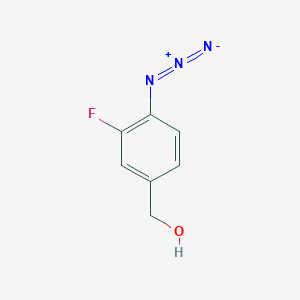
(4-Azido-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azido-3-fluorophenyl)methanol is a chemical compound with the molecular formula C7H6FN3O. It is known for its use in the preparation of peptide conjugates of phosphoramide mustard as PSA-activated prodrugs. This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzene ring, along with a methanol group (-CH2OH).
Preparation Methods
The synthesis of (4-Azido-3-fluorophenyl)methanol typically involves the introduction of the azido group and the fluorine atom onto the benzene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorotoluene, is nitrated to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Diazotization: The amino group is converted to a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, forming 4-azido-3-fluorotoluene.
Oxidation: Finally, the methyl group is oxidized to a methanol group, yielding this compound.
Chemical Reactions Analysis
(4-Azido-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include 4-amino-3-fluorophenylmethanol, 4-azido-3-fluorobenzaldehyde, and 4-azido-3-fluorobenzoic acid.
Scientific Research Applications
(4-Azido-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptide conjugates and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is employed in the development of prodrugs and targeted drug delivery systems, especially in cancer research.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Azido-3-fluorophenyl)methanol involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
(4-Azido-3-fluorophenyl)methanol can be compared with similar compounds such as:
4-Azido-2-fluorophenyl)methanol: Similar structure but with the fluorine atom in a different position.
4-Azido-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine.
4-Azido-3-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the azido and fluorine groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H6FN3O |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(4-azido-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-6-3-5(4-12)1-2-7(6)10-11-9/h1-3,12H,4H2 |
InChI Key |
RMYWADVBVCHHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


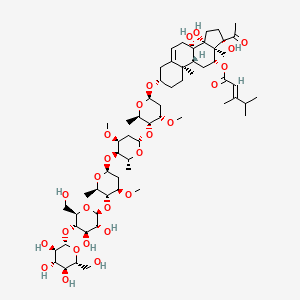
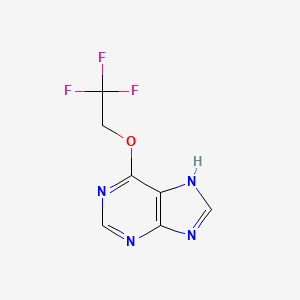

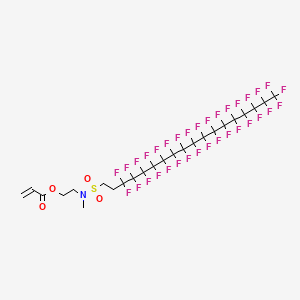
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
